K-115 free base
K-115 free base
K-115, an isoquinolinesulfonamide compound, is a highly selective and potent (IC50 = 31 nM) Rho-kinase inhibitor; is in Phase II clinical development in patients with POAG or ocular hypertension.IC50 value: 31 nM [1]Target: ROCK inhibitorK-115 had selective and potent inhibitory effects on ROCKs. In rabbits, topical instillation of K-115 significantly reduced IOP in a dose-dependent manner. Maximum IOP reduction was observed 1h after topical instillation, which was 8.55±1.09mmHg (mean±SE) from the baseline IOP at 0.5%. In monkeys, maximum IOP reduction was observed 2h after topical instillation, which was 4.36±0.32mmHg from the baseline IOP at 0.4%, and was significantly stronger than that of 0.005% latanoprost. Whole-head autoradiography showed that the radioactivity level was maximum at 15min after instillation of [(14)C]K-115 in the ipsilateral eye [3].NC-induced oxidative stress, including oxidation of lipids and production of ROS, was significantly attenuated by K-115. Furthermore, expression of the Nox gene family, especially Nox1, which is involved in the NC-induced ROS production pathway, was dramatically reduced by K-115 [4].
Brand Name:
Vulcanchem
CAS No.:
223645-67-8
VCID:
VC0003941
InChI:
InChI=1S/C15H18FN3O2S/c1-11-8-17-6-3-7-19(11)22(20,21)14-5-2-4-12-9-18-10-13(16)15(12)14/h2,4-5,9-11,17H,3,6-8H2,1H3/t11-/m0/s1
SMILES:
CC1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F
Molecular Formula:
C15H18FN3O2S
Molecular Weight:
323.4 g/mol
K-115 free base
CAS No.: 223645-67-8
Inhibitors
VCID: VC0003941
Molecular Formula: C15H18FN3O2S
Molecular Weight: 323.4 g/mol
CAS No. | 223645-67-8 |
---|---|
Product Name | K-115 free base |
Molecular Formula | C15H18FN3O2S |
Molecular Weight | 323.4 g/mol |
IUPAC Name | 4-fluoro-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline |
Standard InChI | InChI=1S/C15H18FN3O2S/c1-11-8-17-6-3-7-19(11)22(20,21)14-5-2-4-12-9-18-10-13(16)15(12)14/h2,4-5,9-11,17H,3,6-8H2,1H3/t11-/m0/s1 |
Standard InChIKey | QSKQVZWVLOIIEV-NSHDSACASA-N |
Isomeric SMILES | C[C@H]1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F |
SMILES | CC1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F |
Canonical SMILES | CC1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F |
Description | K-115, an isoquinolinesulfonamide compound, is a highly selective and potent (IC50 = 31 nM) Rho-kinase inhibitor; is in Phase II clinical development in patients with POAG or ocular hypertension.IC50 value: 31 nM [1]Target: ROCK inhibitorK-115 had selective and potent inhibitory effects on ROCKs. In rabbits, topical instillation of K-115 significantly reduced IOP in a dose-dependent manner. Maximum IOP reduction was observed 1h after topical instillation, which was 8.55±1.09mmHg (mean±SE) from the baseline IOP at 0.5%. In monkeys, maximum IOP reduction was observed 2h after topical instillation, which was 4.36±0.32mmHg from the baseline IOP at 0.4%, and was significantly stronger than that of 0.005% latanoprost. Whole-head autoradiography showed that the radioactivity level was maximum at 15min after instillation of [(14)C]K-115 in the ipsilateral eye [3].NC-induced oxidative stress, including oxidation of lipids and production of ROS, was significantly attenuated by K-115. Furthermore, expression of the Nox gene family, especially Nox1, which is involved in the NC-induced ROS production pathway, was dramatically reduced by K-115 [4]. |
Synonyms | Glanatec K-115 K115 compound ripasudil |
Reference | [1]. Patent EP 2628482 A1: Rho kinase inhiitors for use in the treatment of neuroblastoma [2]. Tanihara H, et al. Phase 1 clinical trials of a selective Rho kinase inhibitor, K-115. JAMA Ophthalmol. 2013 Oct;131(10):1288-95. [3]. Isobe T, et al. Effects of K-115, a rho-kinase inhibitor, on aqueous humor dynamics in rabbits. Curr Eye Res. 2014 Aug;39(8):813-22. [4]. Yamamoto K, et al. The novel Rho kinase (ROCK) inhibitor K-115: a new candidate drug for neuroprotective treatment in glaucoma. Invest Ophthalmol Vis Sci. 2014 Oct 2. pii: IOVS-13-13842. |
PubChem Compound | 9863672 |
Last Modified | Nov 11 2021 |
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